3,4-Diaminoquinolin-2(1h)-one
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Overview
Description
3,4-Diaminoquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of two amino groups at the 3 and 4 positions and a keto group at the 2 position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diaminoquinolin-2(1h)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and often incorporate continuous flow processes to enhance efficiency and reduce costs. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminoquinolin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The amino groups at positions 3 and 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include a variety of quinoline derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,4-Diaminoquinolin-2(1h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3,4-Diaminoquinolin-2(1h)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinolinic acid: An intermediate in the kynurenine pathway with neuroactive properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3,4-diamino-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,11H2,(H3,10,12,13) |
InChI Key |
MMKVEZDEKWZIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N)N |
Origin of Product |
United States |
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